molecular formula C13H17N3O4 B13564823 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid

2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid

Cat. No.: B13564823
M. Wt: 279.29 g/mol
InChI Key: CQJNMDZUWHRQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid is a chemical reagent of significant interest in medicinal chemistry and pharmacological research, primarily for the development of kinase inhibitors. Its core structure is based on a 2-aminoquinazolinone scaffold, a privileged chemotype known for its ability to act as an ATP-mimetic and potently inhibit a range of protein kinases. The ethanimidamide moiety is a critical pharmacophore that can interact with the kinase hinge region, a key area for achieving high-affinity binding and selectivity. Research into this compound and its analogs has focused on its potential as a dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Glycogen Synthase Kinase 3 Beta (GSK-3β) , two kinases implicated in critical cellular processes. CDK9 is a central regulator of transcription, and its inhibition can lead to the downregulation of short-lived anti-apoptotic proteins, making it a target in oncology research for hematological malignancies and solid tumors . Concurrently, GSK-3β is a multifunctional serine/threonine kinase involved in pathways such as Wnt signaling and insulin response, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, diabetes, and mood disorders . The ability of this compound to potentially modulate these two distinct pathways makes it a valuable tool for investigating disease mechanisms involving transcriptional control and cellular signaling, and for exploring novel therapeutic strategies in preclinical models.

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

acetic acid;2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]ethanimidamide

InChI

InChI=1S/C11H13N3O2.C2H4O2/c12-10(13)6-16-8-2-3-9-7(5-8)1-4-11(15)14-9;1-2(3)4/h2-3,5H,1,4,6H2,(H3,12,13)(H,14,15);1H3,(H,3,4)

InChI Key

CQJNMDZUWHRQML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC(=O)NC2=C1C=C(C=C2)OCC(=N)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Reagents

Typical Synthetic Routes

Route A: Ether Formation via Nucleophilic Substitution
  • Activation of the quinolinone hydroxyl group : The 6-hydroxy group of tetrahydroquinolinone is activated or directly reacted with 2-aminoacetamidine derivatives under basic conditions.
  • Nucleophilic attack by amidine : 2-aminoacetamidine dihydrobromide reacts with the activated quinolinone intermediate in the presence of a base (e.g., sodium methoxide or potassium carbonate) to form the ether linkage.
  • Reaction conditions : Generally performed in polar solvents like methanol or DMF, at temperatures ranging from room temperature to reflux (~80°C), under inert atmosphere to prevent oxidation.
  • Purification : The crude product is purified by silica gel column chromatography using mixtures of hexane and ethyl acetate or by recrystallization from ethanol or other suitable solvents.
Route B: Stepwise Amidination and Etherification
  • Synthesis of 2-aminoacetamidine intermediates : Prepared by reacting amino acids or amidine salts with diketones or halo ketones under basic aqueous or alcoholic conditions.
  • Coupling with quinolinone derivatives : The amidine intermediate is coupled with 6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one in the presence of bases such as potassium acetate or sodium hydroxide.
  • Reaction monitoring : TLC or LC-MS is used to monitor the reaction progress.
  • Isolation : After completion, the reaction mixture is acidified, extracted with organic solvents, dried, and concentrated. The product is then purified chromatographically.

Data Tables Summarizing Preparation Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 2-Aminoacetamidine dihydrobromide + sodium methoxide Methanol RT 1.5 h 17-25 Stirred, followed by extraction and chromatographic purification
2 Quinolinone derivative + 2-aminoacetamidine + K2CO3 DMF 80°C 0.5-12 h ~58 Inert atmosphere, reaction monitored by TLC, crystallization from ethanol
3 2-Aminoacetamidine + lithium bromide + molecular sieve 1,4-Dioxane 5-20°C, reflux 6 h 87 Nitrogen atmosphere, reflux, recrystallization from ethanol
4 2-Aminoacetamidine + potassium acetate Isopropanol 20°C 2.5 h Not specified Reaction in presence of air, purified by reverse-phase chromatography

Research Discoveries and Optimization Insights

  • Base selection impacts yield and purity : Sodium methoxide and potassium carbonate are effective bases for promoting nucleophilic substitution to form the ether bond, with potassium carbonate in DMF yielding up to 58% isolated product.
  • Solvent effects : Polar aprotic solvents like DMF and 1,4-dioxane enhance reaction rates and yields by stabilizing charged intermediates.
  • Temperature control : Lower temperatures (5-20°C) followed by reflux improve selectivity and reduce side reactions, especially in the presence of lithium bromide as a catalyst.
  • Inert atmosphere necessity : Nitrogen or argon atmospheres prevent oxidation of sensitive intermediates during reflux.
  • Purification strategies : Silica gel chromatography and recrystallization from ethanol or ethyl acetate mixtures are standard for isolating high-purity products.
  • Reaction time optimization : Reaction times vary widely (0.5 to 12 hours) depending on base, solvent, and temperature, requiring empirical optimization for each batch.

Summary of Key Experimental Procedures

Example Procedure

  • A mixture of 2-aminoacetamidine dihydrobromide (1.21 g), potassium acetate (266 mg), and 6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one derivative (500 mg) was stirred in isopropanol (13.4 mL) at 20°C for 2.5 hours under air.
  • After completion, water was added, and the aqueous phase was extracted with ethyl acetate.
  • The organic layer was washed with brine, dried over magnesium sulfate, filtered, and concentrated.
  • The crude product was purified by reverse-phase chromatography (C18 column) using acetonitrile-water gradient to yield the target compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carboxyl or nitro groups, while reduction can produce hydroxylated quinoline compounds .

Scientific Research Applications

2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of phosphodiesterase, affecting cyclic nucleotide levels and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

(a) N-(4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide
  • Core Structure: Shares the 2-oxo-tetrahydroquinoline backbone but replaces the ethanimidamide-ether group with a thiazole-oxazole carboxamide chain.
  • Molecular Weight : Likely higher than 227.31 g/mol due to the added heterocyclic components .
(b) Substituted N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives (e.g., Compound 4a)
  • Core Structure: Quinoxaline instead of tetrahydroquinoline, with acetamide substituents.
(c) Tetrahydroquinoline-Based Acetic Acid Derivatives
  • Examples: 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid (CAS 30199-70-3).
  • Key Difference : Replaces the ethanimidamide-ether group with a methyl-substituted acetic acid, reducing basicity but increasing lipophilicity .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Core Structure Key Functional Groups Potential Applications
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid 227.31 Tetrahydroquinoline Ethanimidamide-ether, acetic acid Pharmaceutical intermediates
N-(4-(2-Oxo-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide ~350 (estimated) Tetrahydroquinoline Thiazole-oxazole carboxamide Kinase inhibitors
N-(2,3-Diphenylquinoxalin-6-yl)acetamide (4a) Not specified Quinoxaline Pyrimidine-thioacetamide Antimicrobial agents
2-(1-Methyl-tetrahydroquinolin-6-yl)acetic acid (CAS 30199-70-3) Not specified Tetrahydroquinoline Methyl-acetic acid Organic synthesis building block

Research Findings and Functional Insights

  • Solubility: The ethanimidamide group in the target compound likely improves aqueous solubility compared to purely aromatic analogs like quinoxaline derivatives, which require organic solvents for synthesis .
  • Reactivity : The amidine moiety may participate in nucleophilic reactions or coordinate with metal ions, a feature absent in acetamide or carboxylic acid derivatives .
  • Biological Activity : Thiazole-oxazole analogs (e.g., compound from ) exhibit higher target specificity in enzyme inhibition assays, suggesting that the ethanimidamide derivative may require structural optimization for therapeutic use.

Notes and Limitations

Data Gaps : Direct pharmacological or physicochemical data (e.g., logP, pKa) for the target compound are unavailable in the provided evidence. Inferences are drawn from structural analogs.

Synthesis Challenges : While methods from could be adapted, the amidine group’s sensitivity to hydrolysis may necessitate inert reaction conditions.

Commercial Availability : The compound is listed in building block catalogs (e.g., Enamine Ltd), indicating its use in medicinal chemistry pipelines .

Q & A

Q. What computational tools are recommended for predicting metabolic pathways?

  • Answer : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., ester hydrolysis). Validate predictions with microsomal stability assays (human liver microsomes + NADPH) and UPLC-MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.